PARP2 Selectivity Over PARP1: A 13-Fold Improvement Compared to OUL243
OUL245 demonstrates a clear selectivity for PARP2 over PARP1, a critical differentiating factor from other TBT-series compounds. In a head-to-head enzymatic assay comparison, OUL245 inhibits PARP2 with an IC50 of 44 nM while requiring a 13-fold higher concentration (570 nM) to inhibit PARP1 [1]. This selectivity profile is in stark contrast to its close analog OUL243, which exhibits no selectivity between these two targets, inhibiting both PARP1 and PARP2 with an IC50 of 1.6 µM [1]. OUL232 shows an even more pronounced lack of PARP2 potency with an IC50 of 10 µM and PARP1 IC50 of 15 µM [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) for PARP2 vs. PARP1 |
|---|---|
| Target Compound Data | PARP2: 44 nM; PARP1: 570 nM |
| Comparator Or Baseline | OUL243 (PARP2: 1.6 µM; PARP1: 1.6 µM); OUL232 (PARP2: 10 µM; PARP1: 15 µM) |
| Quantified Difference | OUL245 shows a 13-fold selectivity for PARP2 over PARP1. OUL243 shows no selectivity (1:1). OUL232 is 227-fold less potent for PARP2 than OUL245. |
| Conditions | In vitro enzymatic activity assay using recombinant human PARP enzymes (n=3). |
Why This Matters
This selectivity is essential for isolating PARP2-specific biology in cells, where PARP1 is often the dominant PARP isoform and would otherwise obscure PARP2-dependent phenotypes.
- [1] Murthy S, Nizi MG, Maksimainen MM, et al. [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. J Med Chem. 2023 Jan 4;66(2):1301-1320. View Source
